2-(4-Methoxybenzoyl)pyridine
Overview
Description
2-(4-Methoxybenzoyl)pyridine, also known as MPP, is a chemical compound that belongs to the class of pyridine ketones. It is a yellow crystalline powder that is soluble in organic solvents. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in environmental pollution management and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the practical methods for the synthesis of 2-pyridyl ketones, including 2-(4-Methoxybenzoyl)pyridine, involves the coupling of 2-lithiopyridine with commercially available esters. This reaction occurs in a nitrogen atmosphere at temperatures below -78°C, forming a stable five-membered chelated intermediate . Another method involves the deprotonation of benzyl nitriles, followed by condensation with picolinic ester and subsequent decarboxylation .
Industrial Production Methods
In industrial settings, the production of 2-pyridyl ketones can be achieved through continuous flow chemistry. This method allows for the rapid and cost-efficient synthesis of diverse 2-pyridyl ketones by reacting 2-lithiopyridine with esters in a continuous flow system . This approach is environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the ketone to other functional groups.
Reduction: Reducing agents can be used to convert the ketone to alcohols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Organometallic reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(4-Methoxybenzoyl)pyridine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of chiral 2-pyridine alky/aryl alcohols and 2-aminoalkyl pyridine ligands used in asymmetric catalysis.
Biology: The compound is studied for its potential therapeutic effects and toxicological properties.
Medicine: It is used in the development of pharmaceuticals, including antitumor agents and COX-2 selective inhibitors.
Industry: The compound is employed in the production of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzoyl)pyridine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridyl Ketone: This compound shares the pyridine ketone structure and is used in similar applications, such as asymmetric catalysis and pharmaceutical synthesis.
Phenyl-2-Pyridyl Ketone: Another related compound with similar chemical properties and applications.
Uniqueness
2-(4-Methoxybenzoyl)pyridine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the p-methoxyphenyl group enhances its solubility in organic solvents and may influence its interaction with biological targets.
Properties
IUPAC Name |
(4-methoxyphenyl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZQOYSKLICWGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212376 | |
Record name | Ketone, p-methoxyphenyl 2-pyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6305-18-6 | |
Record name | (4-Methoxyphenyl)-2-pyridinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6305-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketone, p-methoxyphenyl 2-pyridyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, p-methoxyphenyl 2-pyridyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ketone, p-methoxyphenyl 2-pyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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